Cas no 17488-65-2 (4-Phenyl-3-buten-2-ol)

4-Phenyl-3-buten-2-ol structure
4-Phenyl-3-buten-2-ol structure
Product Name:4-Phenyl-3-buten-2-ol
CAS No:17488-65-2
MF:C10H12O
MW:148.201683044434
CID:141822
PubChem ID:5369489
Update Time:2025-04-19

4-Phenyl-3-buten-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-ol, 4-phenyl-
    • 1-methyl-3-phenyl-2-propen-1-ol
    • 4-phenyl-3-buten-2-ol
    • 4-phenylbut-3-en-2-ol
    • AI3-10037
    • FEMA No. 2880
    • Methyl styryl carbinol
    • 1-Phenyl-1-buten-3-ol
    • 1-Styrylethanol
    • 3-Hydroxy-1-phenyl-1-butene
    • a-Methyl-3-phenylallyl alcohol
    • Styrylmethylcarbinol
    • TRANS-4-PHENYL-3-BUTEN-2-OL
    • 1-Methyl-3-phenyl-2-propene-1-ol
    • FEMA No. 2880, E-
    • trans-3-Hydroxy-1-phenyl-1-butene
    • SCHEMBL295662
    • 36004-04-3
    • AKOS006272168
    • UNII-X6586VX5Q9
    • 4-Phenyl-3-buten-2-ol, (3E)-
    • (E)-4-Phenyl-3-buten-2-ol
    • Q27293592
    • (3E)-4-phenylbut-3-en-2-ol
    • 17488-65-2
    • (E)-4-phenylbut-3-en-2-ol
    • 1-Methyl-3-phenylallyl alcohol
    • BAA50455
    • MFCD00155241
    • X6586VX5Q9
    • (3E)-4-Phenyl-3-buten-2-ol
    • 3-Buten-2-ol, 4-phenyl-, (E)-
    • CHEBI:190782
    • (E)-4-phenyl-but-3-en-2-ol
    • (3E)-4-Phenyl-3-buten-2-ol #
    • EINECS 241-501-6
    • UNII-IIV76T367H
    • F8885-3275
    • 3-Buten-2-ol, 4-phenyl-, (3E)-
    • ZIJWGEHOVHJHKB-BQYQJAHWSA-N
    • NS00012864
    • .alpha.-Methyl-.gamma.-phenylallyl alcohol
    • IIV76T367H
    • 4-Phenyl-3-buten-2-ol
    • Inchi: 1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+
    • InChI Key: ZIJWGEHOVHJHKB-BQYQJAHWSA-N
    • SMILES: OC(C)/C=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 148.08886
  • Monoisotopic Mass: 148.088815
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.023±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 39-41 ºC
  • Boiling Point: 269 ºC (760 Torr),
  • Flash Point: 122 ºC (760 Torr),
  • Refractive Index: 1.5726 (589.3 nm 20 ºC)
  • PSA: 20.23
  • FEMA: 2880 | 4-PHENYL-3-BUTEN-2-OL

4-Phenyl-3-buten-2-ol Pricemore >>

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